Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate
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Overview
Description
This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its versatility and the variety of biological activities it can confer to a molecule . The tetrahydrofuran-3-yl group attached to it could potentially increase its lipophilicity, which might enhance its ability to cross biological membranes.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered piperidine ring, with the tetrahydrofuran-3-yl and nicotinamido groups attached to it. The ethyl carboxylate group would likely be attached to the nitrogen of the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound could undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives are generally polar due to the presence of the nitrogen atom, and the ethyl carboxylate group would likely make this compound even more polar .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, demonstrating the compound's role in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields, indicating its potential use in complex organic synthesis processes (Zhu, Lan, & Kwon, 2003).
Photophysical and Physicochemical Investigations
- Probe for Determining Critical Micelle Concentrations (CMC): The compound Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) was used as a probe for determining CMC of surfactants, highlighting its utility in studying surfactant properties in organized media (Alsharif et al., 2018).
Biological Activity Studies
- Anticancer Agents: Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, suggesting the compound's potential in developing new anticancer therapeutics (Rehman et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-2-25-18(23)21-9-5-13(6-10-21)20-16(22)15-4-3-8-19-17(15)26-14-7-11-24-12-14/h3-4,8,13-14H,2,5-7,9-12H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNCLKHLQGPIFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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